molecular formula C7H14O4 B157029 Diethoxymethyl acetate CAS No. 14036-06-7

Diethoxymethyl acetate

Cat. No.: B157029
CAS No.: 14036-06-7
M. Wt: 162.18 g/mol
InChI Key: IRUNKQSGDBYUDC-UHFFFAOYSA-N
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Description

Diethoxymethyl acetate, also known as acetic acid diethoxymethyl ester, is an organic compound with the molecular formula C7H14O4. It is a colorless liquid with a pleasant odor and is used as an intermediate in organic synthesis. The compound is known for its good solubility in various organic solvents, including alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethoxymethyl acetate can be synthesized through the reaction of ethanol and acetic acid in the presence of a sulfuric acid catalyst. The reaction involves heating the mixture and performing distillation to obtain the desired product. The general reaction is as follows:

CH3COOH+CH3CH2OHH2SO4CH3COOCH(OCH2CH3)2+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH}_3\text{COOCH(OCH}_2\text{CH}_3\text{)}_2 + \text{H}_2\text{O} CH3​COOH+CH3​CH2​OHH2​SO4​​CH3​COOCH(OCH2​CH3​)2​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous distillation and purification to ensure high purity and yield. The use of advanced distillation techniques helps in separating the product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Diethoxymethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acetic acid and ethanol.

    Oxidation: The compound can be oxidized to form acetic acid and other oxidation products.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Scientific Research Applications

Diethoxymethyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: this compound is involved in the synthesis of drug molecules and active pharmaceutical ingredients.

    Industry: It is used as a solvent and intermediate in the production of dyes, fragrances, and coatings.

Comparison with Similar Compounds

    Ethyl diethoxyacetate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl 2,2-diethoxyacetate: Similar in structure but with a different ester group.

    Diethoxyacetonitrile: Similar in structure but with a nitrile group instead of an acetate group.

Uniqueness: Diethoxymethyl acetate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its ability to undergo hydrolysis, oxidation, and substitution reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

diethoxymethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUNKQSGDBYUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884547
Record name Methanol, 1,1-diethoxy-, 1-acetate
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14036-06-7
Record name Methanol, 1,1-diethoxy-, 1-acetate
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Record name Methanol, 1,1-diethoxy-, 1-acetate
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Record name Diethoxymethyl acetate
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Record name Methanol, 1,1-diethoxy-, 1-acetate
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Record name Methanol, 1,1-diethoxy-, 1-acetate
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Record name Diethoxymethyl acetate
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Synthesis routes and methods I

Procedure details

Acetic anhydride (550 g), formic acid (275 g) and triethyl orthoformate (740 g) were reacted as is described in DeWolfe, Synthesis, 1974, 153-172 (scaled up five fold). The product had a b.p. of 77°-78° C. at 25 mm/Hg, and was obtained in a yield of 54.5%.
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550 g
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740 g
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275 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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